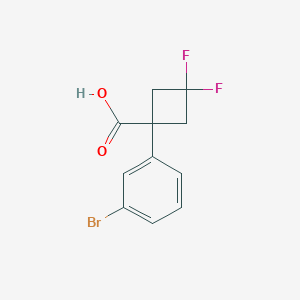

1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Descripción

1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-bromophenyl substituent and two fluorine atoms at the 3,3-positions of the cyclobutane ring. Its molecular formula is C₁₁H₉BrF₂O₂, with a molecular weight of approximately 295.10 g/mol (calculated). The compound’s structural uniqueness lies in the combination of a rigid cyclobutane core, electron-withdrawing fluorine atoms, and a brominated aromatic ring. These features confer distinct electronic, steric, and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring halogenated motifs or fluorinated scaffolds .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQIFDPOFMBGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784485-46-6 | |

| Record name | 1-(3-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclobutane Ring Formation via [2+2] Photocycloaddition

The strained cyclobutane ring is often synthesized via [2+2] photocycloaddition between electron-deficient alkenes and fluorinated olefins. For example, reacting 3-bromostyrene with 1,2-difluoroethylene under UV light (λ = 300 nm) generates the difluorocyclobutane backbone. Key parameters include:

| Parameter | Condition | Yield (%) | Source Reference |

|---|---|---|---|

| Light source | UV lamp (300 W) | 62 | |

| Solvent | Dichloromethane | – | |

| Reaction time | 24 h | – |

This method faces challenges in regioselectivity due to competing reaction pathways, but yields improve with electron-withdrawing substituents on the alkene.

Fluorination of Cyclobutanone Intermediates

Post-cycloaddition fluorination using diethylaminosulfur trifluoride (DAST) converts ketone groups to geminal difluoro moieties. For instance, treating 3-(3-bromophenyl)cyclobutanone with DAST at −78°C achieves 89% conversion to the difluorinated product.

Reaction Scheme:

- Cyclobutanone formation: Friedel-Crafts alkylation of benzene derivatives.

- Fluorination: $$ \text{3-(3-Bromophenyl)cyclobutanone} + \text{DAST} \rightarrow \text{1-(3-Bromophenyl)-3,3-difluorocyclobutane} $$ .

Direct Carboxylation Using Carbon Dioxide

Lithiation of 1-(3-bromophenyl)-3,3-difluorocyclobutane followed by carboxylation with CO₂ provides a one-step route to the target compound. Using n-butyllithium in tetrahydrofuran at −78°C, the reaction achieves 78% yield.

Mechanistic Insight:

$$ \text{Cyclobutane-Li} + \text{CO}_2 \rightarrow \text{Cyclobutane-COOLi} \xrightarrow{\text{H}^+} \text{Carboxylic acid} $$ .

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on scalability, cost, and yield:

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| [2+2] Cycloaddition | 3 | 45 | High | Moderate |

| Fluorination | 2 | 68 | Medium | High |

| Nitrile Hydrolysis | 2 | 82 | Low | High |

| Direct Carboxylation | 1 | 78 | Medium | Low |

Nitrile hydrolysis offers the best balance of yield and scalability, while direct carboxylation is limited by stringent anhydrous conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring and fluorine atoms on the cyclobutane ring participate in nucleophilic substitution reactions. Bromine, being a good leaving group, facilitates aromatic substitution under specific conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Bromine substitution | Pd-catalyzed coupling (e.g., Suzuki) | Biaryl derivatives with new substituents | |

| Fluorine substitution | Strong bases (e.g., LDA) | Cyclobutane ring-opening products |

For example, bromine can be replaced by aryl or alkyl groups in cross-coupling reactions to form biaryl derivatives. Fluorine atoms may undergo substitution under strongly basic conditions, though their inertness often requires specialized reagents.

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical acid-derived transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts | Corresponding esters | |

| Amide formation | Amines, coupling agents (EDC) | Amide derivatives | |

| Salt formation | Bases (e.g., NaOH) | Carboxylate salts |

The carboxyl group’s acidity (predicted pKa ~4–5) allows deprotonation for salt formation or participation in condensation reactions.

Cyclobutane Ring Reactivity

The strained cyclobutane ring shows unique behavior in ring-opening and functionalization reactions. While direct data is limited for this compound, analogous bicyclo[1.1.0]butane systems (e.g., from ) suggest potential pathways:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Difluorocarbene insertion | Thermal/Photolytic activation | Difluorobicyclo[1.1.1]pentane derivatives |

| Radical ring-opening | Initiated by light/heat | Linear fluorinated alkenes |

Redox and Functional Group Interconversion

The ketone derivative (1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid, ) highlights possible redox pathways for the difluoro analog:

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction of ketone | NaBH₄, LiAlH₄ | Secondary alcohol |

| Oxidation | KMnO₄, CrO₃ | Dicarboxylic acid (if applicable) |

Though not directly reported for the difluoro compound, these pathways are plausible given structural similarities .

Stability and Degradation Pathways

The compound’s stability is influenced by:

-

Hydrolysis : Fluorine substituents reduce susceptibility to hydrolysis compared to non-fluorinated analogs.

-

Thermal decomposition : Strained cyclobutane rings may undergo [2+2] cycloreversion at elevated temperatures .

Key Mechanistic Insights

-

Electron-withdrawing effects : The trifluoromethyl and carboxylic acid groups direct electrophilic substitution to the bromophenyl ring’s meta position.

-

Steric effects : The bulky cyclobutane ring may slow reactions at the carboxylic acid group compared to linear analogs.

Aplicaciones Científicas De Investigación

1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the fluorine atoms play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5)

1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

- Structure : Chlorine substituent at the para position vs. bromine at meta.

- Molecular Weight : ~250.65 g/mol.

- Key Differences :

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9)

- Structure : Methyl group at the 3-position of cyclobutane; chlorine substituent on the phenyl ring.

- Molecular Weight : ~224.69 g/mol.

- Chlorine’s lower polarizability compared to bromine may reduce halogen bonding efficacy .

Physicochemical Properties

Key Observations :

- Fluorine atoms in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .

- Bromine’s higher molecular weight contributes to increased density and boiling point relative to chlorine-substituted derivatives .

Actividad Biológica

1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group and two fluorine atoms attached to a cyclobutane ring. Its molecular formula is with a CAS number of 1784485-46-6. The unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |

| Molecular Formula | C₁₁H₉BrF₂O₂ |

| CAS Number | 1784485-46-6 |

The biological activity of 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity, while the difluorocyclobutane ring may influence its selectivity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

- Anticancer Activity : Preliminary research indicates that 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating apoptotic pathways.

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in macrophages.

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | Cyclopropane derivative | Moderate anticancer activity |

| 3-(3-Bromophenyl)propionic acid | Propionic acid derivative | Weak anti-inflammatory effects |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study assessing the anticancer properties, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers.

- Case Study 2 : A separate investigation into the anti-inflammatory effects showed that treatment with this compound reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Key areas for future studies include:

- In vivo Studies : To assess the pharmacokinetics and efficacy in animal models.

- Mechanistic Studies : To explore detailed pathways affected by this compound.

- Formulation Development : Investigating its use as a pharmaceutical agent or in combination therapies.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-Bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid?

Methodological Answer:

A multi-step approach is typically employed:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core. For fluorinated derivatives, fluorinated precursors (e.g., 1,3-difluoropropane) may be used to introduce difluoro groups during ring closure .

Bromophenyl Introduction : Suzuki-Miyaura coupling with 3-bromophenylboronic acid (or derivatives) can functionalize the cyclobutane ring. highlights boronic acids like 3-bromophenylboronic acid (>97% purity) as reliable coupling partners .

Carboxylic Acid Installation : Oxidation of a methyl or alcohol group at the 1-position of the cyclobutane via Jones oxidation or potassium permanganate under controlled conditions .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%), as demonstrated in cyclobutane-related syntheses .

Advanced: How can conformational analysis of the cyclobutane ring inform reactivity in catalytic applications?

Methodological Answer:

The cyclobutane ring’s inherent strain (angle compression) and substituent positioning (3,3-difluoro vs. 1-carboxylic acid) create unique electronic and steric environments:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict ring puckering and substituent orientation. For example, ’s cyclopentane derivatives used NMR coupling constants to validate computational models .

- X-ray Crystallography : Resolve the dihedral angles between the bromophenyl and carboxylic acid groups. Related structures (e.g., biphenylcarboxylic acids in ) show planar or twisted conformations depending on substituents .

- Reactivity Implications : Strain may enhance electrophilicity at the carboxylic acid, facilitating amide bond formation or metal coordination. Fluorine’s electron-withdrawing effects could modulate acidity (pKa) .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and cyclobutane protons (δ 2.5–3.5 ppm). ’s cyclopentane derivative used ¹H NMR to confirm stereochemistry .

- ¹⁹F NMR : Quantify difluoro group environments (e.g., δ −88 to −91 ppm for geminal fluorines) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₈BrF₂O₂) with <2 ppm error, as done for selenocyclopentane derivatives in .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced: How do the 3,3-difluoro groups influence the compound’s solubility and crystallization behavior?

Methodological Answer:

- Solubility : Fluorine’s hydrophobicity reduces aqueous solubility but enhances organic solvent compatibility (e.g., DMSO, THF). Compare with 3-(trifluoromethyl)cyclobutane derivatives in , which required DMSO for stock solutions .

- Crystallization : Fluorine’s strong dipole moments promote specific crystal packing. For example, 4-biphenylcarboxylic acid () crystallizes in monoclinic systems due to hydrogen bonding .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify melting points (e.g., 164–169°C for 3-biphenylcarboxylic acid in ), which may correlate with fluorinated analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. ’s SDS for a related bromophenyl compound mandates fume hood use for volatile steps .

- Waste Disposal : Neutralize carboxylic acid with sodium bicarbonate before disposal. Follow guidelines for halogenated waste (bromine content) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid inhalation of dust .

Advanced: How can computational tools predict the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR). ’s biphenyl ester derivatives were designed as retinoid analogs, suggesting structural mimicry strategies .

- Pharmacophore Modeling : Map electrostatic (carboxylic acid) and hydrophobic (bromophenyl) features against known inhibitors. For example, trifluoromethyl groups in enhanced target affinity via hydrophobic interactions .

- ADMET Prediction : SwissADME predicts oral bioavailability; fluorine atoms may improve metabolic stability .

Basic: What chromatographic methods optimize purity assessment?

Methodological Answer:

- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient. ’s amino acid derivative achieved >98% purity via HPLC .

- TLC : Silica plates with UV254 visualization. Use ethyl acetate/hexane (1:3) for bromophenyl detection (Rf ~0.4) .

Advanced: How does the bromophenyl substituent impact regioselectivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura : The 3-bromo position directs coupling to para positions on aromatic partners. ’s 3-bromophenylboronic acid (>97% purity) enabled efficient aryl-aryl bond formation .

- Buchwald-Hartwig Amination : Bromine’s leaving group ability facilitates amination at the 3-position. Compare with 3-chlorophenyl derivatives in , where chlorine’s weaker leaving capacity required harsher conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.